2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-ethylphenyl)acetamide
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Overview
Description
2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a pyridinyl ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-ethylphenyl)acetamide typically involves multiple steps, including the formation of the pyridinyl ring and the subsequent attachment of the cyclohexyl and ethylphenyl groups. Common reagents used in these reactions include acetyl chloride, cyclohexanone, and ethylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions carried out in specialized reactors. The process would likely include purification steps such as crystallization or chromatography to isolate the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-methylphenyl)acetamide
- 2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-propylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(5-Acetyl-1-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-ethylphenyl)acetamide may exhibit unique properties due to the presence of the ethyl group on the phenyl ring. This structural difference can influence the compound’s reactivity, biological activity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(5-acetyl-1-cyclohexyl-6-methyl-2-oxo-3,4-dihydropyridin-3-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-4-18-10-12-20(13-11-18)25-23(28)15-19-14-22(17(3)27)16(2)26(24(19)29)21-8-6-5-7-9-21/h10-13,19,21H,4-9,14-15H2,1-3H3,(H,25,28) |
InChI Key |
DCDLMDKCOSMUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CC(=C(N(C2=O)C3CCCCC3)C)C(=O)C |
Origin of Product |
United States |
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